molecular formula C10H14BrN B189054 4-bromo-N,N,2,6-tetramethylaniline CAS No. 50638-54-5

4-bromo-N,N,2,6-tetramethylaniline

Cat. No.: B189054
CAS No.: 50638-54-5
M. Wt: 228.13 g/mol
InChI Key: NDDKEDQKCHIHMI-UHFFFAOYSA-N
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Description

4-Bromo-N,N,2,6-tetramethylaniline is an organic compound with the molecular formula C10H14BrN. It is a brominated derivative of N,N,2,6-tetramethylaniline and is used in various chemical research and industrial applications. The compound is characterized by the presence of a bromine atom at the para position of the aniline ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N,N,2,6-tetramethylaniline typically involves the bromination of N,N,2,6-tetramethylaniline. This can be achieved by reacting N,N,2,6-tetramethylaniline with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction Reactions: Reduction of this compound can lead to the formation of N,N,2,6-tetramethylaniline by removing the bromine atom. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed:

    Substitution: Formation of substituted anilines depending on the nucleophile used.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of N,N,2,6-tetramethylaniline.

Scientific Research Applications

4-Bromo-N,N,2,6-tetramethylaniline is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules. It is used in the preparation of dyes, pigments, and pharmaceuticals.

    Biology: As a reagent in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of new therapeutic agents due to its structural similarity to biologically active compounds.

    Industry: Used in the manufacture of specialty chemicals and intermediates for agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 4-bromo-N,N,2,6-tetramethylaniline depends on its specific application. In biochemical assays, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The bromine atom can enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

    4-Bromo-N,N-dimethylaniline: Similar structure but with fewer methyl groups, leading to different reactivity and applications.

    N,N,2,6-Tetramethylaniline: Lacks the bromine atom, resulting in different chemical properties and reactivity.

    4-Chloro-N,N,2,6-tetramethylaniline: Chlorine atom instead of bromine, affecting its reactivity and applications.

Uniqueness: 4-Bromo-N,N,2,6-tetramethylaniline is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and interactions with other molecules. This makes it a valuable compound in various chemical syntheses and research applications.

Properties

IUPAC Name

4-bromo-N,N,2,6-tetramethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-7-5-9(11)6-8(2)10(7)12(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDKEDQKCHIHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198681
Record name N,N,2,6-Tetramethylaniline, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50638-54-5
Record name N,N,2,6-Tetramethylaniline, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050638545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,2,6-Tetramethylaniline, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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